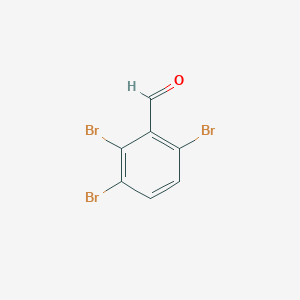
2,3,6-Tribromobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Tribromobenzaldehyde is an organic compound with the molecular formula C7H3Br3O. It is a derivative of benzaldehyde where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2, 3, and 6 positions. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,6-Tribromobenzaldehyde can be synthesized through the bromination of benzaldehyde. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where benzaldehyde is reacted with bromine in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Tribromobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 2,3,6-Tribromobenzoic acid.
Reduction: 2,3,6-Tribromobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,3,6-Tribromobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,6-tribromobenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The bromine atoms can also participate in halogen bonding interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
2,4,6-Tribromobenzaldehyde: Another tribrominated benzaldehyde with bromine atoms at the 2, 4, and 6 positions.
2,3,5-Tribromobenzaldehyde: A tribrominated benzaldehyde with bromine atoms at the 2, 3, and 5 positions.
2,3,4-Tribromobenzaldehyde: A tribrominated benzaldehyde with bromine atoms at the 2, 3, and 4 positions.
Comparison: 2,3,6-Tribromobenzaldehyde is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interactions with other molecules. Compared to other tribrominated benzaldehydes, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
477534-87-5 |
|---|---|
Molecular Formula |
C7H3Br3O |
Molecular Weight |
342.81 g/mol |
IUPAC Name |
2,3,6-tribromobenzaldehyde |
InChI |
InChI=1S/C7H3Br3O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H |
InChI Key |
HOAQTUNKNNDBPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Br)C=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


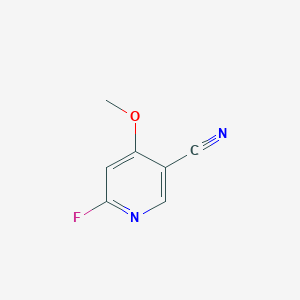

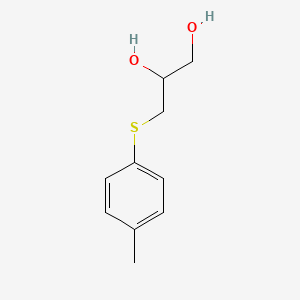
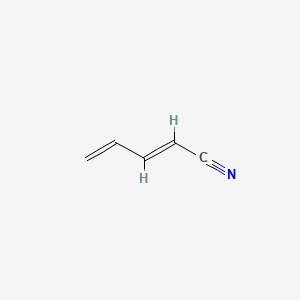
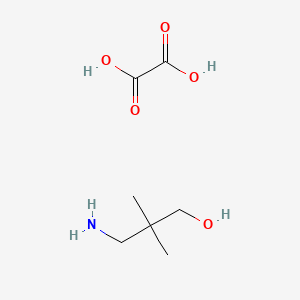
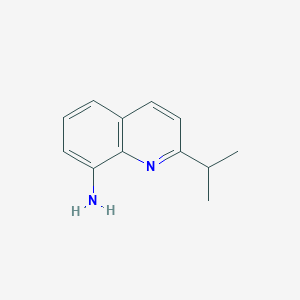
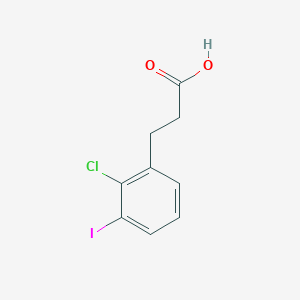
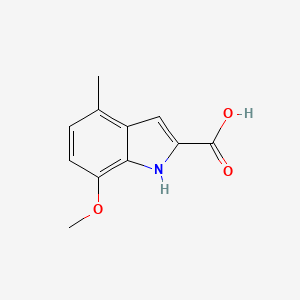
![(S)-tert-Butyl 2-methyl-4-[[(trifluoromethyl)sulfonyl]oxy]-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B12330812.png)
![3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12330814.png)
![Benzoic acid, 3,4-dimethoxy-, (3-endo)-8-azabicyclo[3.2.1]oct-3-ylester](/img/structure/B12330817.png)
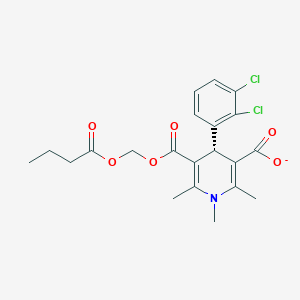
![(3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12330839.png)
![5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl-](/img/structure/B12330846.png)
